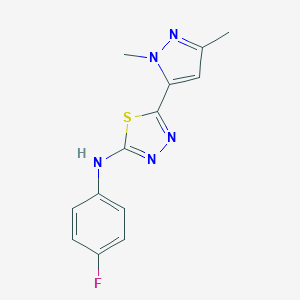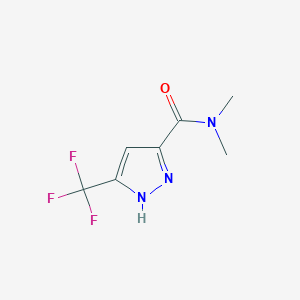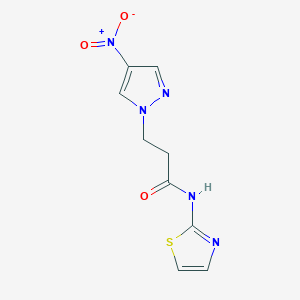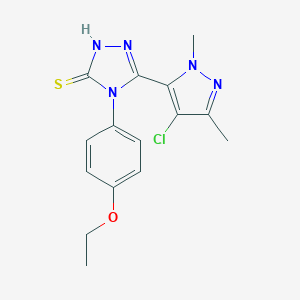![molecular formula C15H15N5O B280020 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280020.png)
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of different cellular processes, including cell proliferation and survival, and induces apoptosis in cancer cells. Moreover, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of different pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. It has been reported to induce apoptosis in cancer cells by activating different signaling pathways, including the mitochondrial pathway and the death receptor pathway. Moreover, it has been shown to inhibit the production of different pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the activity of different antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high yield and purity, easy synthesis method, and potent inhibitory activity against different enzymes and cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of 1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide in various fields, including medicinal chemistry, drug discovery, and cancer research, suggest several future directions for research. Some of these directions include the development of more potent and selective inhibitors of protein kinase CK2, the identification of new targets for this compound, and the investigation of its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Its potential applications in various fields suggest several future directions for research, including the development of more potent and selective inhibitors of protein kinase CK2 and the investigation of its potential applications in other diseases.
Synthesemethoden
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 1-methylpyrazole-3-carboxylic acid with 4-(1H-pyrazol-1-ylmethyl)aniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), in an organic solvent, such as dichloromethane or dimethylformamide. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent inhibitory activity against different enzymes, such as protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Moreover, it has been reported to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C15H15N5O |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
1-methyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15N5O/c1-19-10-7-14(18-19)15(21)17-13-5-3-12(4-6-13)11-20-9-2-8-16-20/h2-10H,11H2,1H3,(H,17,21) |
InChI-Schlüssel |
LZGXHIZJXFJFNH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)




![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280006.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

